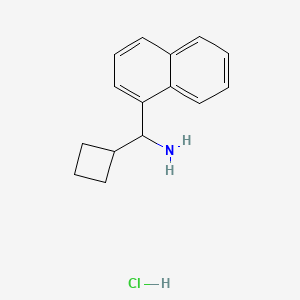

Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride

CAS No.: 1864062-90-7

Cat. No.: VC3093590

Molecular Formula: C15H18ClN

Molecular Weight: 247.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1864062-90-7 |

|---|---|

| Molecular Formula | C15H18ClN |

| Molecular Weight | 247.76 g/mol |

| IUPAC Name | cyclobutyl(naphthalen-1-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C15H17N.ClH/c16-15(12-7-3-8-12)14-10-4-6-11-5-1-2-9-13(11)14;/h1-2,4-6,9-10,12,15H,3,7-8,16H2;1H |

| Standard InChI Key | ACITXWMJBNGFIB-UHFFFAOYSA-N |

| SMILES | C1CC(C1)C(C2=CC=CC3=CC=CC=C32)N.Cl |

| Canonical SMILES | C1CC(C1)C(C2=CC=CC3=CC=CC=C32)N.Cl |

Introduction

Chemical Structure and Properties

Molecular Structure

Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride features a unique molecular architecture comprising three key structural components: a cyclobutyl ring, a methanamine bridge, and a naphthalene moiety. The cyclobutyl ring is a four-membered alicyclic structure that contributes distinctive conformational properties to the molecule. The methanamine bridge serves as the connector between the cyclobutyl and naphthalene components, providing a flexible linkage with the essential nitrogen functionality. The naphthalene moiety consists of two fused benzene rings, contributing aromatic characteristics and potential for π-stacking interactions. In its hydrochloride form, the nitrogen of the amine group is protonated and paired with a chloride counterion, significantly altering the compound's physicochemical behavior compared to its free base form.

Chemical Properties

The chemical behavior of Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride is largely determined by its functional groups and structural features. As an amine derivative, the compound possesses nucleophilic properties centered on the nitrogen atom, which can participate in various reactions typical of amines. The hydrochloride salt form significantly modifies the compound's reactivity profile compared to the free base, typically reducing nucleophilicity while enhancing water solubility and stability. The naphthalene component contributes aromatic characteristics, allowing for electrophilic aromatic substitution reactions, while the cyclobutyl ring adds unique steric and conformational properties that can influence reaction outcomes. The combined presence of these structural elements creates a distinctive reactivity profile that differentiates Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride from other amine derivatives.

Chemical Reactions

Typical Reactions of Amines

As an amine derivative, Cyclobutyl(naphthalen-1-yl)methanamine participates in a range of chemical reactions characteristic of the amine functional group. These reactions are fundamental to understanding its chemical behavior and potential applications. The typical reactions include:

-

Oxidation reactions: The compound can undergo oxidation to form aldehydes or other derivatives, similar to the behavior observed in other amines like naphthalen-1-ylmethanamine. These oxidation processes may involve various oxidizing agents and can proceed through different mechanisms depending on reaction conditions.

-

Nucleophilic substitution: The nitrogen atom in the amine group acts as a nucleophile, allowing Cyclobutyl(naphthalen-1-yl)methanamine to participate in nucleophilic substitution reactions with alkyl halides and other electrophiles.

-

Acylation reactions: The amine can undergo acylation with acyl chlorides, anhydrides, or esters to form amide derivatives, which may have different physicochemical properties and biological activities.

-

Salt formation: The ability to form salts with acids is already demonstrated by the hydrochloride form of the compound. This property can be exploited to create various salt forms with different counterions, potentially modifying solubility and stability characteristics.

Biological Activity and Applications

Research Applications

Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride is primarily designated for research applications, as indicated by its commercial availability. Its potential uses in research settings include:

-

Serving as a building block in organic synthesis for the creation of more complex molecules

-

Acting as a reference compound in analytical chemistry

-

Functioning as a probe in structure-activity relationship studies

-

Potentially serving as a precursor for the development of bioactive compounds

The compound's unique structural features make it valuable for investigating the effects of cyclobutyl substituents compared to other cycloalkyl groups in pharmaceutical research.

Comparison with Related Compounds

Comparison with Cyclopropyl Analog

A direct structural analog of Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride is cyclopropyl(naphthalen-1-yl)methanamine hydrochloride (CAS: 58271-60-6) . This compound differs only in the size of the cycloalkyl ring (cyclopropyl instead of cyclobutyl). Comparing these compounds provides insights into how ring size affects physical, chemical, and potentially biological properties.

| Property | Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride | Cyclopropyl(naphthalen-1-yl)methanamine hydrochloride |

|---|---|---|

| Molecular Formula | C15H18ClN | C14H16ClN |

| Molecular Weight | 247.76 g/mol | 233.736 g/mol |

| Melting Point | Not specified in available data | 245-247°C (decomposition) |

| Ring Strain | Lower (cyclobutyl) | Higher (cyclopropyl) |

The cyclopropyl analog, with its higher ring strain, may exhibit different reactivity patterns, particularly in reactions involving the cycloalkyl ring. The smaller ring size also reduces the molecular weight and likely affects the three-dimensional conformation of the molecule, potentially influencing binding interactions with biological targets .

Comparison with Other Naphthalene-Containing Amines

N-Methyl-1-naphthalenemethylamine hydrochloride (CAS: 65473-13-4) represents another structurally related compound, featuring a naphthalene moiety linked to a methanamine group with different substitution . Comparing these compounds highlights the influence of different substituents on the amine nitrogen.

| Property | Cyclobutyl(naphthalen-1-yl)methanamine hydrochloride | N-Methyl-1-naphthalenemethylamine hydrochloride |

|---|---|---|

| Molecular Formula | C15H18ClN | C12H14ClN |

| Molecular Weight | 247.76 g/mol | 207.699 g/mol |

| Melting Point | Not specified in available data | 191-193°C |

| Substituent on Nitrogen | Cyclobutyl group | Methyl group |

The substitution of a cyclobutyl group for a methyl group significantly increases molecular weight and likely affects physicochemical properties such as lipophilicity, melting point, and solubility . These differences could translate to distinct biological activities and pharmacokinetic profiles if these compounds were evaluated in biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume